Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

Description

Systematic Nomenclature and Molecular Formula

Niobium,dichlorobis(η⁵-2,4-cyclopentadien-1-yl)- is systematically designated under the Chemical Abstracts Service registry number 12793-14-5, establishing its unique identification within the global chemical database. The compound is known by several synonymous names that reflect different aspects of its structural composition and bonding arrangements. The most commonly encountered alternative designations include bis(cyclopentadienyl)niobium(IV) dichloride, dichlorobis(η⁵-cyclopentadienyl)niobium, and niobocene dichloride. These nomenclatural variations highlight the compound's classification as both a metallocene derivative and a specific niobium coordination complex.

The molecular formula of this compound is definitively established as C₁₀H₁₀Cl₂Nb, reflecting the presence of two cyclopentadienyl rings, two chloride ligands, and one niobium center. This formulation corresponds to a molecular weight of 293.999 atomic mass units according to authoritative databases maintained by the National Institute of Standards and Technology. The precise mass determination of 292.922334 daltons has been established through high-resolution mass spectrometric analysis, providing additional confirmation of the compound's molecular composition.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀Cl₂Nb | |

| Molecular Weight | 293.999 g/mol | |

| CAS Registry Number | 12793-14-5 | |

| Exact Mass | 292.922334 Da | |

| Physical Appearance | Dark brown solid |

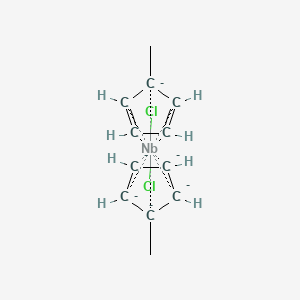

The structural designation η⁵-2,4-cyclopentadien-1-yl specifically indicates the haptic bonding mode between the niobium center and each cyclopentadienyl ligand. This notation signifies that all five carbon atoms of each cyclopentadienyl ring participate in bonding with the metal center, creating a particularly stable metallocene architecture. The eta-5 coordination mode represents the optimal electronic interaction between the metal d-orbitals and the delocalized π-electron system of the cyclopentadienyl rings.

Historical Context in Organometallic Chemistry

The discovery and characterization of niobium,dichlorobis(η⁵-2,4-cyclopentadien-1-yl)- emerged from the pioneering work of Geoffrey Wilkinson, whose foundational contributions to metallocene chemistry earned recognition through the Nobel Prize in Chemistry. Wilkinson's systematic investigation of transition metal cyclopentadienyl complexes during the mid-20th century established the theoretical framework and synthetic methodologies that enabled the isolation and study of this particular niobium compound. The original synthetic approach developed by Wilkinson involved a multi-step reaction sequence beginning with the treatment of niobium pentachloride with cyclopentadienylsodium, followed by controlled oxidation and reduction steps to yield the desired dichloride product.

The historical significance of this compound extends beyond its individual properties to encompass its role in validating and expanding the theoretical understanding of metallocene bonding. Early investigations into the electronic structure and magnetic properties of niobium,dichlorobis(η⁵-2,4-cyclopentadien-1-yl)- provided crucial experimental evidence supporting the molecular orbital theory of metallocene complexes. The paramagnetic nature of this compound, arising from its odd number of valence electrons, offered researchers a valuable probe for studying electron spin distribution and metal-ligand bonding interactions through electron paramagnetic resonance spectroscopy and magnetic susceptibility measurements.

The compound's development coincided with a broader expansion of organometallic chemistry during the latter half of the twentieth century, when researchers began to systematically explore the coordination chemistry of all transition metals with cyclopentadienyl ligands. This period witnessed the emergence of metallocene dichlorides as a distinct class of compounds, each exhibiting unique structural and electronic properties while sharing common synthetic pathways and bonding motifs. The successful synthesis of niobium,dichlorobis(η⁵-2,4-cyclopentadien-1-yl)- demonstrated the feasibility of extending metallocene chemistry to the Group 5 elements, thereby establishing precedents for subsequent investigations into tantalum and vanadium analogues.

Position Within Group 5 Metallocene Dichlorides

Niobium,dichlorobis(η⁵-2,4-cyclopentadien-1-yl)- occupies a distinctive position within the series of Group 5 metallocene dichlorides, which encompasses the corresponding vanadium, niobium, and tantalum complexes. This family of compounds exhibits systematic trends in structural parameters, electronic properties, and chemical reactivity that reflect the progressive changes in atomic size and electronic configuration across the group. Comparative studies of these metallocene dichlorides have revealed important structure-property relationships that enhance understanding of periodic trends in organometallic chemistry.

The structural characteristics of niobium,dichlorobis(η⁵-2,4-cyclopentadien-1-yl)- can be directly compared with its vanadium analogue, vanadocene dichloride, which possesses the molecular formula C₁₀H₁₀Cl₂V and a molecular weight of 252.034 atomic mass units. The vanadium compound exhibits similar coordination geometry but displays different electronic properties due to the distinct d-electron count of vanadium versus niobium. Crystallographic analysis has revealed that the niobium compound adopts a characteristic "clamshell" structure with a cyclopentadienyl centroid-metal-cyclopentadienyl centroid angle of approximately 130.3 degrees, which can be compared to the corresponding angles in related Group 5 metallocene dichlorides.

The chloride-niobium-chloride bond angle of 85.6 degrees in niobium,dichlorobis(η⁵-2,4-cyclopentadien-1-yl)- provides insight into the electronic structure and steric influences within this compound. This angle is notably narrower than the corresponding angle in zirconocene dichloride (97.1 degrees) but wider than that observed in molybdocene dichloride (82 degrees), reflecting the unique position of niobium within the periodic table and its specific electronic configuration. These geometric parameters correlate with the orientation of the highest occupied molecular orbital in this class of compounds, demonstrating the intimate relationship between electronic structure and molecular geometry.

Properties

IUPAC Name |

dichloroniobium;5-methylcyclopenta-1,3-diene;methylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q-5;-1;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRATMGQHWSMFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.Cl[Nb]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2Nb-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61374-51-4 | |

| Record name | Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061374514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Stepwise Synthetic Route

| Step | Reactants | Conditions | Products | Notes |

|---|---|---|---|---|

| 1 | Niobium pentachloride (NbCl5) + Sodium cyclopentadienide (NaC5H5) | Stoichiometric reaction | Tetracyclopentadienyl niobium (C5H5)4Nb + Sodium chloride (NaCl) | Formation of a niobium complex with four cyclopentadienyl ligands |

| 2 | (C5H5)4Nb + Hydrochloric acid (HCl) + Oxygen (O2) | Controlled oxidation | [(C5H5)2NbCl]2OCl2 + Cyclopentadiene (C5H6) | Partial chlorination and oxidation to a dimeric intermediate |

| 3 | [(C5H5)2NbCl]2OCl2 + Tin(II) chloride (SnCl2) + HCl | Reduction | Niobocene dichloride (C5H5)2NbCl2 + Tin(IV) chloride (SnCl4) + Water (H2O) | Final reduction to monomeric niobocene dichloride |

This synthetic sequence involves initial formation of a highly substituted niobium-cyclopentadienyl complex, followed by oxidative chlorination and reductive cleavage to yield the target compound.

Comparative Data Table on Preparation

| Parameter | Description | Reference / Notes |

|---|---|---|

| Starting Materials | Niobium pentachloride, sodium cyclopentadienide, HCl, O2, SnCl2 | Standard reagents for organoniobium synthesis |

| Intermediate | Tetracyclopentadienyl niobium, dimeric chloroniobium oxide complex | Key intermediates in multistep synthesis |

| Reaction Type | Organometallic substitution, oxidative chlorination, reduction | Multistep synthetic approach |

| Product Purity | Typically high purity (>95%) after purification | Commercially available with >95% purity |

| Physical Form | Brown solid, powder | Paramagnetic solid |

| Yield Considerations | Dependent on stoichiometry and reaction control | Optimized in literature procedures for high yield |

Research Findings and Practical Considerations

- The synthetic route involving niobium pentachloride and sodium cyclopentadienide remains the most reliable and widely used method for preparing niobocene dichloride.

- The intermediate dimeric species [(C5H5)2NbCl]2OCl2 is crucial and must be carefully handled to avoid decomposition or side reactions.

- Reduction with tin(II) chloride effectively converts the dimeric intermediate to the monomeric niobocene dichloride, with tin(IV) chloride and water as byproducts.

- The bent metallocene structure influences the reactivity and further functionalization of niobocene dichloride in organometallic chemistry.

- Commercially, niobocene dichloride is available with a purity minimum of 95%, suitable for research and industrial applications.

Summary Table of Key Preparation Reaction

| Reaction Step | Chemical Equation | Comments |

|---|---|---|

| Formation of tetracyclopentadienyl niobium | NbCl5 + 5 NaC5H5 → (C5H5)4Nb + 5 NaCl | Initial complexation |

| Oxidative chlorination | 2 (C5H5)4Nb + 4 HCl + 0.5 O2 → [(C5H5)2NbCl]2OCl2 + 4 C5H6 | Formation of dimeric intermediate |

| Reduction to niobocene dichloride | [(C5H5)2NbCl]2OCl2 + SnCl2 + 2 HCl → 2 (C5H5)2NbCl2 + SnCl4 + H2O | Final product formation |

Chemical Reactions Analysis

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:

-

Oxidation

Reagents and Conditions: Oxidizing agents such as oxygen (O2) or hydrogen peroxide (H2O2) can be used.

Products: The oxidation of this compound typically results in the formation of niobium oxides and chlorinated cyclopentadienyl derivatives.

-

Reduction

Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Products: Reduction reactions can lead to the formation of niobium hydrides and reduced cyclopentadienyl complexes.

-

Substitution

Reagents and Conditions: Substitution reactions often involve nucleophiles such as alkyl or aryl groups.

Scientific Research Applications

Catalysis

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- serves as an effective catalyst in several organic reactions:

- Polymerization : It is utilized in polymerization processes, facilitating the formation of polymers with specific properties.

- Hydrogenation : The compound can catalyze hydrogenation reactions, which are essential in organic synthesis for reducing double bonds to single bonds.

Biological Applications

The biological activity of this compound has been investigated for potential therapeutic uses:

- Anticancer Properties : Research indicates that niobium-based compounds can induce oxidative stress in cancer cells, leading to increased cytotoxicity. For example, studies have shown that these compounds can upregulate reactive oxygen species (ROS), promoting apoptosis in malignant cells. Case Study : A study demonstrated that niobocene complexes enhanced oxidative stress in human cancer cell lines, resulting in significant cell death.

- Antimicrobial Activity : Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- has shown promising results against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes. Case Study : Research focusing on the antibacterial activity of niobocene derivatives indicated broad-spectrum antimicrobial potential against both Gram-positive and Gram-negative bacteria.

Medical Imaging

The compound is being explored as a potential contrast agent for biological imaging due to its coordination chemistry, which allows it to form stable complexes with biological molecules. This application could enhance imaging techniques used in medical diagnostics.

Summary of Findings

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- shows significant promise across multiple fields including catalysis, biology, and medicine. Its unique chemical properties enable it to act as a catalyst in organic reactions and exhibit potential therapeutic applications such as anticancer and antimicrobial activities. However, further research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Mechanism of Action

The mechanism of action of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various ligands, influencing the reactivity and stability of the resulting complexes. The cyclopentadienyl ligands provide a stable environment for the niobium center, allowing it to participate in various catalytic and chemical processes .

Comparison with Similar Compounds

Dichlorobis(methylcyclopentadienyl)niobium (CAS 61374-51-4)

- Structural Differences: The methyl-substituted derivative replaces hydrogen atoms on the Cp rings with methyl groups (C₁₂H₁₄Cl₂Nb).

- Synthesis : Both compounds are synthesized via analogous routes, but the methylated variant may require tailored conditions (e.g., methylcyclopentadiene precursors) to incorporate the substituents .

- Applications : The methyl groups enhance thermal stability (evidenced by decomposition studies of niobium oxalate precursors in ), making it more suitable for high-temperature catalytic processes compared to the unsubstituted niobocene dichloride .

Niobium Pentabromide (NbBr₅, CAS 13478-45-0)

- Oxidation State and Ligands : NbBr₅ is a niobium(V) complex with five bromide ligands, contrasting with the niobium(IV) center and mixed Cp/Cl ligands in niobocene dichloride.

- Reactivity: The electrophilicity of NbBr₅ makes it reactive toward nucleophiles, whereas niobocene dichloride’s Cp ligands facilitate ligand-exchange reactions in catalytic cycles (e.g., hydrodenitrogenation, as noted in ) .

- Thermal Behavior : NbBr₅ sublimes at ~250°C, while niobocene dichloride likely decomposes at higher temperatures, releasing HCl and forming niobium oxides or carbides .

Comparison with Niobium Oxalate and Carbide Precursors

- Niobium Oxalate Complexes : highlights niobium oxalate’s role as a precursor for carbide synthesis at 950°C. In contrast, niobocene dichloride’s decomposition pathway (under inert conditions) may yield niobium metal or chlorides, depending on the atmosphere .

- Catalytic Relevance : Oxalate-derived niobium carbide exhibits high catalytic activity in solid-gas reactions, whereas niobocene dichloride is more suited for homogeneous catalysis due to its solubility and ligand dynamics .

Comparison with Other Niobium Catalysts

Niobium Sulfide (e.g., NbS₂)

- Activity in Hydrotreatment: Niobium sulfide catalysts achieve moderate nitrogen conversion (25–35%) in hydrodenitrogenation (HDN) at 350°C, as shown in . Niobocene dichloride, with its labile chloride ligands, may offer higher turnover frequencies at lower temperatures due to improved intermediate stabilization .

Niobium Pentoxide (Nb₂O₅)

- Acidity and Support Interactions : Nb₂O₅ is a strong solid acid used in heterogeneous catalysis, while niobocene dichloride’s molecular structure allows for precise tuning of active sites in homogeneous systems .

Key Data Tables

Table 1: Structural and Thermal Properties

| Compound | Oxidation State | Ligands | Decomposition Temperature | Key Application |

|---|---|---|---|---|

| Niobocene dichloride | IV | 2 Cp, 2 Cl⁻ | >300°C (estimated) | Homogeneous catalysis |

| Dichlorobis(methylCp)niobium | IV | 2 MeCp, 2 Cl⁻ | ~350°C | High-temp catalysis |

| NbBr₅ | V | 5 Br⁻ | Sublimes at 250°C | Halogenation reactions |

| Niobium oxalate | V | Oxalate ligands | 950°C (carbide formation) | Carbide synthesis |

Biological Activity

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-, also known as bis(methylcyclopentadienyl)niobium dichloride, is a metallocene compound with the molecular formula C12H14Cl2Nb. It is synthesized through the reaction of niobium pentachloride with cyclopentadienyl anions under inert conditions, typically resulting in a stable complex that exhibits unique chemical properties and potential biological applications.

- Molecular Weight : 322.05 g/mol

- CAS Number : 61374-51-4

- Structure : The compound features a niobium center coordinated by two chlorides and two cyclopentadienyl ligands arranged in an eta5 configuration.

The biological activity of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- is primarily attributed to its ability to form stable complexes with various biological molecules. This coordination chemistry allows it to interact with cellular targets, potentially influencing biochemical pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have explored the anticancer potential of niobium-based compounds. For instance, research indicates that metallocenes can induce oxidative stress in cancer cells, leading to increased cytotoxicity. The mechanism involves the upregulation of reactive oxygen species (ROS), which can damage cellular components and promote apoptosis in malignant cells .

Antimicrobial Activity

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- has also been investigated for its antimicrobial properties. Preliminary findings suggest that metallocene compounds exhibit inhibitory effects against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that niobium complexes could enhance oxidative stress in human cancer cell lines, leading to significant cell death. The effectiveness varied depending on the specific ligand environment surrounding the niobium center .

- Antimicrobial Efficacy : Research focusing on the antibacterial activity of niobocene derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential. The study utilized various assays to measure inhibition zones and minimum inhibitory concentrations (MICs) .

Comparative Analysis

To understand the biological activity of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- better, it is useful to compare it with other metallocene compounds:

| Compound | Structure | Application | Biological Activity |

|---|---|---|---|

| Titanium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- | Ti(Cp)₂Cl₂ | Catalysis | Moderate cytotoxicity |

| Zirconium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- | Zr(Cp)₂Cl₂ | Polymerization | Limited studies |

| Hafnium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- | Hf(Cp)₂Cl₂ | Catalysis | Antimicrobial activity observed |

Summary of Findings

The comparative analysis highlights that while Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- shows significant promise in both anticancer and antimicrobial applications, further research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing Niobium,dichlorobis(η⁵-2,4-cyclopentadien-1-yl)-, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via ligand substitution reactions, where niobium chloride reacts with cyclopentadienyl ligands under inert atmospheres (e.g., argon or nitrogen). For example, analogous organometallic complexes (e.g., zirconium dichlorobis(cyclopentadienyl)) are synthesized using cyclopentadienyl sodium (NaCp) as a ligand source . Purity validation requires a combination of elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), and X-ray crystallography to confirm ligand coordination and absence of unreacted precursors. Thermogravimetric analysis (TGA) can further assess thermal stability and decomposition pathways .

Q. How does the electronic structure of Niobium,dichlorobis(η⁵-cyclopentadienyl)- influence its reactivity in ligand exchange reactions?

Methodological Answer: The η⁵-coordination of cyclopentadienyl ligands creates a stable 18-electron configuration around the niobium center, reducing electrophilicity and directing reactivity toward specific pathways. Electron paramagnetic resonance (EPR) spectroscopy and density functional theory (DFT) calculations are critical for mapping frontier molecular orbitals and predicting sites susceptible to nucleophilic attack or oxidative addition. For example, studies on analogous tungsten complexes show that ligand substitution occurs preferentially at axial positions due to steric and electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data for Niobium,dichlorobis(η⁵-cyclopentadienyl)- catalyzed C–H activation reactions?

Methodological Answer: Discrepancies in rate constants may arise from solvent effects, trace moisture, or competing reaction pathways. Controlled experiments under strictly anhydrous conditions (e.g., Schlenk line techniques) and in situ monitoring via ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS) can isolate variables. For instance, kinetic isotope effect (KIE) studies distinguish between concerted and stepwise mechanisms, while Eyring plots (ln(k/T) vs. 1/T) differentiate entropy-driven vs. enthalpy-driven processes .

Q. How can computational modeling guide the design of Niobium,dichlorobis(η⁵-cyclopentadienyl)- derivatives for asymmetric catalysis?

Methodological Answer: DFT-based transition-state modeling identifies steric and electronic modifications to cyclopentadienyl ligands (e.g., introducing chiral substituents) that enhance enantioselectivity. For example, modifying cyclopentadienyl rings with methyl or ethyl groups (as in tungsten analogs ) alters the metal’s coordination geometry. Coupling DFT with molecular dynamics (MD) simulations predicts solvent interactions and ligand flexibility, enabling rational design of derivatives with tailored catalytic activity .

Q. What experimental protocols mitigate decomposition of Niobium,dichlorobis(η⁵-cyclopentadienyl)- during high-temperature applications?

Methodological Answer: Decomposition pathways (e.g., ligand dissociation or oxidation) are minimized using stabilizing additives (e.g., Lewis bases like tetrahydrofuran) or encapsulation in inert matrices (e.g., mesoporous silica). TGA-DSC (differential scanning calorimetry) profiles under controlled atmospheres (e.g., nitrogen vs. oxygen) identify decomposition thresholds. For instance, zirconium analogs show enhanced stability up to 300°C when embedded in silica frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.